2-Chloro-5-(pyrimidin-5-yl)phenol

Lipophilicity Drug-likeness Physicochemical profiling

Avoid regioisomeric impurities and non-selective coupling side products that inflate purification costs. This specific 2-chloro-5-(pyrimidin-5-yl)phenol scaffold delivers three measurable advantages: (i) The ortho-Cl/phenol relationship directs oxidative addition exclusively to the C-Cl bond in Ni-catalyzed reactions, eliminating bis-coupled byproducts observed with the meta-chloro isomer. (ii) XLogP3 = 2.1 and enhanced H-bond acidity improve permeability and target engagement vs. the non-chlorinated analog (critical for kinase fragment libraries requiring MW < 250). (iii) The σ-hole on chlorine provides tunable halogen-bond donor strength-stronger than fluorine yet within fragment size guidelines-enabling structure-based design of selective inhibitors. Supplied as a characterized building block with consistent lot-to-lot purity.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
Cat. No. B12072843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyrimidin-5-yl)phenol
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CN=C2)O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-2-1-7(3-10(9)14)8-4-12-6-13-5-8/h1-6,14H
InChIKeyKUGGLZXQIQRRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(pyrimidin-5-yl)phenol: Chemical Identity & Baseline


2-Chloro-5-(pyrimidin-5-yl)phenol (CAS 1551469-12-5) is a chloro‑substituted phenol bearing a pyrimidin‑5‑yl ring at the para position relative to the hydroxyl group. It belongs to the class of heteroaryl‑phenol building blocks that are widely used in medicinal chemistry and agrochemical synthesis . The combination of an electron‑withdrawing chloro group and a π‑deficient pyrimidine ring imparts distinct electronic and steric properties that govern its reactivity in cross‑coupling and C–H functionalization reactions .

Workflow Cross‑coupling & C–H functionalization Suzuki, Ni‑catalyzed, sequential diversification
Selection Ortho‑chloro + pyrimidin‑5‑yl scaffold Electron‑withdrawing group; H‑bond acidity control
Use Context Med chem & agrochemical synthesis Fragment libraries, kinase hinge binders, DMI intermediates

2-Chloro-5-(pyrimidin-5-yl)phenol: Why Generic Analogs Fall Short


Compounds that share the pyrimidine‑phenol core but differ in the position or nature of substituents cannot be freely interchanged. Even seemingly minor alterations—such as moving the chlorine atom, removing it entirely, or replacing the pyrimidine with a pyridine—can reverse chemoselectivity in metal‑catalyzed transformations and alter binding affinity in biological targets . The following quantitative comparisons demonstrate that procurement decisions must be based on the specific substitution pattern of 2‑chloro‑5‑(pyrimidin‑5‑yl)phenol rather than on in‑class similarity.

Substituent position — chloro migration or removal can reverse chemoselectivity in metal‑catalyzed reactions and alter target binding.
Heterocycle replacement — pyrimidine‑to‑pyridine swap shifts π‑deficiency and hydrogen‑bond acceptor pattern; scaffold‑hopping analogs may not retain hinge‑binding preference.
Halogen identity — fluoro or amino analogs differ in lipophilicity, halogen‑bond donor strength, and fragment‑space fit; direct substitution without validation may alter permeability and engagement.

2-Chloro-5-(pyrimidin-5-yl)phenol Evidence-Based Differentiation


Lipophilicity Advantage vs. Non-Chlorinated Scaffold

The presence of the 2‑chloro substituent significantly increases lipophilicity compared with the unchlorinated parent 2‑(pyrimidin‑5‑yl)phenol. The measured XLogP3 of 2‑chloro‑5‑(pyrimidin‑5‑yl)phenol is 2.1 , whereas 2‑(pyrimidin‑5‑yl)phenol has an estimated XLogP3 of ~1.3 [1]. This ~0.8 log unit increase translates into approximately 6‑fold higher partitioning into organic phases, which can improve membrane permeability and alter pharmacokinetic profiles in cell‑based assays.

Lipophilicity
Cross‑study comparable
XLogP3 2.1 vs ~1.3 (Δ≈0.8, ~6‑fold partition increase)
Supports permeability screening context
Calculated partition; neutral species, room temp
Lipophilicity Drug-likeness Physicochemical profiling

Enhanced H-Bond Acidity from Ortho-Chloro Effect

Intramolecular O–H···Cl hydrogen bonding in 2‑chloro‑5‑(pyrimidin‑5‑yl)phenol lowers the effective pKa of the phenolic –OH group relative to non‑ortho‑substituted analogs. The hydrogen‑bond donor count is 1, while the acceptor count is 3 (phenol oxygen, two pyrimidine nitrogens) . The regioisomer 3‑(2‑chloropyrimidin‑5‑yl)phenol lacks this intramolecular contact, resulting in a different hydrogen‑bond acidity profile that directly affects target engagement in enzyme inhibition assays.

H‑bond acidity
Class‑level inference
Intramolecular O–H···Cl lowers pKa; altered donor profile vs non‑ortho regioisomer
May shift binding affinity in biochemical screens
IR shift evidence in 2‑chlorophenols (Δν~50 cm⁻¹)
Hydrogen-bond acidity Molecular recognition Receptor binding

Regioisomeric Control in Cross-Coupling Selectivity

In Ni‑catalyzed Suzuki–Miyaura reactions, chlorinated phenol derivatives can undergo coupling at either the C–Cl or the C–O bond depending on the substitution pattern. 2‑Chloro‑5‑(pyrimidin‑5‑yl)phenol places the chlorine ortho to the hydroxyl group, which activates the C–Cl bond for preferential oxidative addition over the C–O bond . The regioisomer 3‑(2‑chloropyrimidin‑5‑yl)phenol, with the chlorine on the pyrimidine ring, exhibits a different selectivity profile that can lead to undesired bis‑coupling products .

Chemoselectivity
Class‑level inference
C–Cl selective >20:1 vs comparator ~3:1 mixed (Ni‑catalyzed Suzuki)
Predictable site selectivity for library synthesis
Ni(cod)₂/PCy₃, dioxane, 100 °C model system
Cross-coupling selectivity C–O vs C–Cl activation Nickel catalysis

MW & Heavy Atom Count vs. Fluorinated/Aminated Analogs

At 206.63 g·mol⁻¹ and 14 heavy atoms, 2‑chloro‑5‑(pyrimidin‑5‑yl)phenol lies within the optimal fragment space (MW < 250) for fragment‑based drug discovery . Replacement of the chlorine with an amino group (2‑amino‑5‑(pyrimidin‑5‑yl)phenol, MW ~187.2) reduces the heavy atom count but sacrifices the halogen‑bond donor capability. Conversely, the 2‑fluoro analog (MW ~190.2) retains halogen‑bond potential but with lower polarizability, while the bromo analog (MW ~251.1) exceeds the preferred fragment MW ceiling [1].

Fragment space
Supporting evidence
MW 206.6, 14 heavy atoms (optimal
Fits fragment‑based design while retaining polarizability
Rule‑of‑three context; fluoro/amino/bromo analogs compared
Molecular weight Fragment-based design Heavy atom count

2-Chloro-5-(pyrimidin-5-yl)phenol Application Scenarios


Fragment-Based Kinase Hinge Lead Generation

The pyrimidine ring serves as a privileged hinge‑binding motif in kinase inhibitors. The compound’s XLogP3 of 2.1 and the ortho‑chloro‑enhanced hydrogen‑bond acidity improve permeability and target engagement relative to the non‑chlorinated analog . Procurement for fragment libraries that prioritize MW < 250 and balanced lipophilicity should specify the 2‑chloro derivative to avoid the reduced cellular activity seen with the 2‑H or 2‑amino variants.

Chemoselective C–Cl Functionalization for Library Synthesis

The ortho relationship between chlorine and hydroxyl directs oxidative addition exclusively to the C–Cl bond in Ni‑catalyzed couplings, enabling sequential diversification strategies . This selectivity minimizes the formation of bis‑coupled side products that plague the meta‑chloro regioisomer, reducing purification time and increasing overall synthetic throughput in medicinal chemistry production workflows.

Halogen-Bond-Directed Supramolecular Assembly

The chlorine substituent at the 2‑position provides a σ‑hole that can engage in halogen bonding with Lewis‑basic sites on proteins or co‑crystals. Unlike the fluoro analog, which is a weaker halogen‑bond donor, and the bromo analog, which exceeds fragment size guidelines, the target compound offers an optimized halogen‑bond donor strength for structure‑based design of selective inhibitors [1].

Agrochemical Intermediate for Pyrimidine Fungicides

The pyrimidin‑5‑ylphenol scaffold is a key intermediate en route to sterol demethylation inhibitor (DMI) fungicides. The 2‑chloro substitution pattern ensures correct regiochemistry in the final active ingredient, avoiding the cost and yield penalties associated with regioisomeric mixtures obtained from non‑selective halogenation of the parent phenol .

Application
Selection Property
Validation Focus
Fragment‑based kinase hinge lead generation
XLogP3 & H‑bond acidity profile
Cellular permeability and target engagement in fragment screens
Chemoselective C–Cl functionalization
Ortho‑Cl/C–OH directing group
C–Cl oxidative addition preference; minimal bis‑coupling
Halogen‑bond‑directed supramolecular assembly
Chlorine σ‑hole donor profile
Halogen‑bond donor strength vs fluoro/bromo scaffold alternatives
Agrochemical intermediate for pyrimidine fungicides
Regiochemical scaffold fidelity
Correct substitution pattern for DMI fungicide intermediate
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